molecular formula C17H21F3O4S B14125382 Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester

Cat. No.: B14125382
M. Wt: 378.4 g/mol
InChI Key: VKZOYGFXOITYRZ-AWNIVKPZSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester is a complex organic compound with the molecular formula C17H19F3O5S and a molecular weight of 392.39 g/mol . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a benzoxacyclododecin ring system. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester involves several steps. The primary synthetic route includes the reaction of methanesulfonic acid with 1,1,1-trifluoro-2-propanol under controlled conditions to form the trifluoromethyl ester. This intermediate is then reacted with a benzoxacyclododecin derivative in the presence of a suitable catalyst to yield the final product . Industrial production methods typically involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester undergoes various chemical reactions, including:

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The benzoxacyclododecin ring system provides a stable scaffold for binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester stands out due to its unique combination of a trifluoromethyl group and a benzoxacyclododecin ring. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C17H21F3O4S

Molecular Weight

378.4 g/mol

IUPAC Name

[(6E)-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl] trifluoromethanesulfonate

InChI

InChI=1S/C17H21F3O4S/c1-13-6-3-2-4-8-14-12-15(24-25(21,22)17(18,19)20)9-10-16(14)23-11-5-7-13/h6,9-10,12H,2-5,7-8,11H2,1H3/b13-6+

InChI Key

VKZOYGFXOITYRZ-AWNIVKPZSA-N

Isomeric SMILES

C/C/1=C\CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC1

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC1

Origin of Product

United States

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